Methyl D-prolinate
Overview
Description
Methyl D-prolinate is a derivative of the amino acid proline, which is known for its role as an organocatalyst in various asymmetric synthesis reactions. The D-enantiomer of proline, when modified to a methyl ester, can be utilized in catalytic processes to induce chirality in the synthesis of complex molecules. This compound is particularly interesting due to its potential to enhance the enantioselectivity and diastereoselectivity of reactions, making it a valuable tool in the field of organic chemistry.
Synthesis Analysis
The synthesis of chiral compounds using proline derivatives has been demonstrated in the formation of enantiomerically pure bis-cyclometalated iridium(III) complexes. A method involving L-proline or L-α-methylproline, which is structurally similar to methyl D-prolinate, has been reported to yield high diastereomeric purity in the resulting metal complexes . This indicates that methyl D-prolinate could also be used in similar metal-mediated syntheses to produce chiral compounds with high enantiomeric excess.
Molecular Structure Analysis
Methyl D-prolinate's molecular structure can be analyzed through vibrational spectroscopy, as shown in the study of methyl L-prolinate hydrochloride. Computational methods such as ab initio Hartree-Fock and density functional theory have been employed to predict the structure and atomic charge distributions of the compound. These studies provide insights into the molecular geometry, vibrational frequencies, and electronic properties, which are essential for understanding the reactivity and interaction of methyl D-prolinate with other molecules .
Chemical Reactions Analysis
The reactivity of proline derivatives in chemical reactions is well-documented. For instance, L-proline derived spirolactams and α-methyl prolinamides have been used as organocatalysts in the asymmetric Michael addition reaction of aldehydes to nitroolefins, achieving excellent yields and selectivity . Similarly, a cholic acid derivative with a D-prolinamide moiety has catalyzed the asymmetric aldol reaction of cyclic ketones with aromatic aldehydes, suggesting that methyl D-prolinate could exhibit comparable catalytic activity in such reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl D-prolinate can be inferred from studies on related compounds. For example, the thermodynamic properties of methyl L-prolinate hydrochloride, such as heat capacity, enthalpy, entropy, and Gibbs energy, have been calculated at different temperatures, providing a basis for understanding the stability and reactivity of the compound under various conditions . Additionally, the formation of novel metal(II) complexes with N,N'-methylenedi(4-hydroxy-L-proline) showcases the ability of proline derivatives to form stable chelates with metals, which could be relevant to the behavior of methyl D-prolinate in metal-mediated reactions .
Scientific Research Applications
Pharmacological Potential
Methyl D-prolinate and its derivatives, as a part of the larger group of methylated xanthines, have been studied for their wide range of pharmacological applications. They are known for their roles as central nervous system stimulants, bronchodilators, coronary dilators, diuretics, and anti-cancer adjuvant treatments. These compounds, due to their low toxicity and beneficial effects, have been the focus of extensive scientific research, although their consumption and therapeutic use are not without toxicity concerns (Monteiro et al., 2019).
Dipeptide Synthesis
Methyl D-prolinate plays a role in the synthesis of dipeptides. For instance, the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has been accomplished, demonstrating its use in peptide synthesis as a dipeptide building block. This synthesis pathway is significant in the development of antibiotics and other peptide-based therapeutics (Suter et al., 2000).
Spectroscopic Investigations
Methyl L-prolinate hydrochloride, a related compound, has been synthesized and characterized using spectroscopic methods. This research provides insights into the structural and vibrational properties of such compounds, which is crucial for understanding their reactivity and potential applications in various fields (Balachandran et al., 2014).
Organocatalysis
Methyl D-prolinate derivatives have been employed as organocatalysts in various chemical reactions. Their use in organocatalysis highlights their potential in facilitating chemical transformations, which is a key aspect in synthetic chemistry and pharmaceutical manufacturing (Gruttadauria et al., 2008).
properties
IUPAC Name |
methyl (2R)-pyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)5-3-2-4-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWYXBNNBYXPPL-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314597 | |
Record name | D-Proline methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl D-prolinate | |
CAS RN |
43041-12-9 | |
Record name | D-Proline methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43041-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl D-prolinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043041129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Proline methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl D-prolinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.944 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL D-PROLINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EON208T642 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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